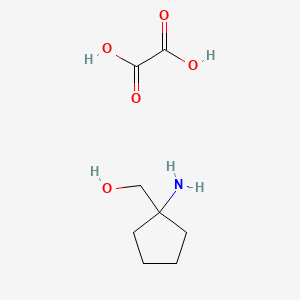

(1-Aminocyclopentyl)methanol oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1-Aminocyclopentyl)methanol oxalate” is a chemical compound with the CAS Number: 1177354-53-8 . It has a molecular weight of 205.21 .

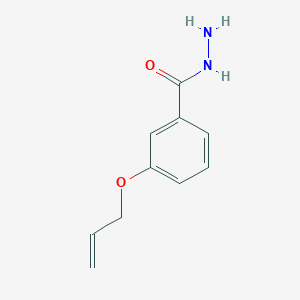

Molecular Structure Analysis

The linear formula of “this compound” is C6H13NO.C2H2O4 . The InChI code for this compound is 1S/C6H13NO.C2H2O4/c7-6(5-8)3-1-2-4-6;3-1(4)2(5)6/h8H,1-5,7H2;(H,3,4)(H,5,6) .Physical and Chemical Properties Analysis

The SMILES string of “this compound” is OC(=O)C(O)=O.NC1(CO)CCCC1 . This provides a textual representation of the compound’s structure.Scientific Research Applications

Chemical Synthesis and Biological Activity

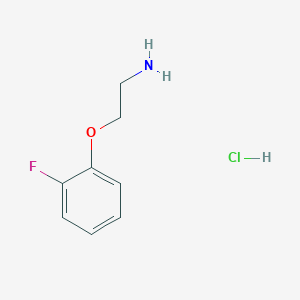

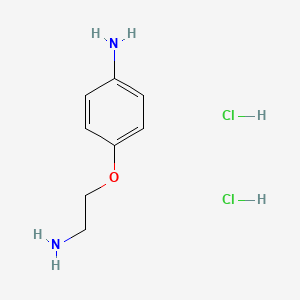

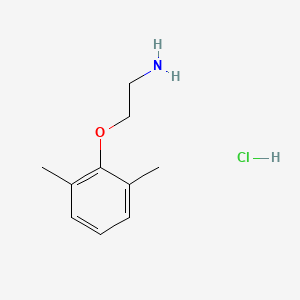

Some compounds featuring a 1-phenylcyclopentylmethylamino group have been shown to possess a broad spectrum of biological activity. Research in this area has led to the synthesis of new derivatives of (1-phenylcyclopentyl)methanamine. These derivatives were obtained by reacting with diethyl oxalate to produce amido ester, which upon further processing yielded amino alcohols characterized as hydrochlorides. This synthesis pathway underscores the chemical versatility and potential for biological application of related compounds (A. A. Aghekyan, G. Panosyan, & É. A. Markaryan, 2013).

Electrooxidative Cyclization

Electrochemical oxidation in methanol has been used to afford intramolecular cyclization products from hydroquinolyl alcohols and amines. This method highlights a synthetic approach to obtain heterocyclic compounds through an intramolecular carbon–carbon bond formation, demonstrating the potential of electrooxidative techniques in synthesizing complex structures that may include (1-Aminocyclopentyl)methanol oxalate or its derivatives (M. Okimoto et al., 2007).

Analysis and Detection Techniques

The development of a hybrid electrophoresis device with electrochemical preprocessing and contactless conductivity detection offers a novel method for the separation and detection of carboxylates, which could be applied in the analysis of this compound and related compounds. This technique provides a potential alternative to traditional chromatographic methods for the analysis of complex organic mixtures (M. Santos et al., 2017).

Catalytic and Synthetic Applications

Palladium-catalyzed decarboxylative cyclopropanation of 2-alkylidenetrimethylene carbonates with isocyanates to form oxazolidinones of (1-aminocyclopropyl)methanols demonstrates the utility of this compound in catalytic synthetic chemistry. The selectivity and efficiency of this reaction underscore the importance of this compound in facilitating novel synthetic routes (R. Shintani, K. Moriya, & Tamio Hayashi, 2011).

Safety and Hazards

Properties

IUPAC Name |

(1-aminocyclopentyl)methanol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.C2H2O4/c7-6(5-8)3-1-2-4-6;3-1(4)2(5)6/h8H,1-5,7H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMQPLGGNDWPFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286234.png)

![[2-(4-Morpholinylcarbonyl)phenyl]amine hydrochloride](/img/structure/B1286236.png)

![2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B1286242.png)

![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)

![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)